molecular formula C18H12ClNO4 B2481052 3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate CAS No. 1287015-20-6

3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate

Cat. No.: B2481052
CAS No.: 1287015-20-6
M. Wt: 341.75
InChI Key: XJZHIQJMWZUOAK-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate is an organic compound that features a naphthalene ring system substituted with a methoxycarbonyl group and a pyridine ring substituted with a chlorine atom and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of naphthalene-2-carboxylic acid with methanol in the presence of a strong acid catalyst to form the methoxycarbonyl derivative. This intermediate is then subjected to a coupling reaction with 2-chloropyridine-3-carboxylic acid using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxycarbonyl group can be oxidized to form carboxylic acids or other derivatives.

    Reduction Reactions: The naphthalene ring can be reduced under specific conditions to form dihydronaphthalene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines, often in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Substitution Reactions: Products include substituted pyridine derivatives.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include dihydronaphthalene derivatives.

Scientific Research Applications

3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxycarbonyl)naphthalen-2-yl 2-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    3-(Methoxycarbonyl)naphthalen-2-yl 2-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

    3-(Methoxycarbonyl)naphthalen-2-yl 2-iodopyridine-3-carboxylate: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

The uniqueness of 3-(Methoxycarbonyl)naphthalen-2-yl 2-chloropyridine-3-carboxylate lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the chlorine atom can make it more reactive in substitution reactions compared to its bromine, fluorine, or iodine analogs.

Properties

IUPAC Name

(3-methoxycarbonylnaphthalen-2-yl) 2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO4/c1-23-17(21)14-9-11-5-2-3-6-12(11)10-15(14)24-18(22)13-7-4-8-20-16(13)19/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZHIQJMWZUOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C=C1OC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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